18:1 Biotinyl Cap PE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C57H102N4NaO11PS |

|---|---|

分子量 |

1105.5 g/mol |

IUPAC 名称 |

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate |

InChI |

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 |

InChI 键 |

VQSGNVZURNOPBT-XEAQQBNDSA-M |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN=C(CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN=C(CCCCC1C2C(CS1)NC(=O)N2)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Biotinyl Cap PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a phospholipid derivative of significant interest in various fields of biological and pharmaceutical research. Its unique structure, combining the physicochemical properties of a phospholipid with the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675), makes it an invaluable tool for targeted drug delivery, immunoassays, and the study of membrane interactions. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use.

Molecular Structure and Properties

This compound is an amphipathic molecule with a distinct polar headgroup and nonpolar tails. This structure dictates its self-assembly into lipid bilayers, forming vesicles such as liposomes.

The key components of the this compound molecule are:

-

18:1 Acyl Chains: Two oleoyl (B10858665) chains, which are unsaturated fatty acids with a single double bond. These chains form the hydrophobic tail of the phospholipid.

-

Glycerol Backbone: A central three-carbon molecule to which the acyl chains and the phosphate (B84403) group are attached.

-

Phosphoethanolamine (PE) Headgroup: A hydrophilic group that constitutes the polar head of the phospholipid.

-

Caproyl (Cap) Spacer: A six-carbon acyl chain that acts as a linker, extending the biotin moiety away from the lipid bilayer surface. This spacing minimizes steric hindrance and facilitates the binding of biotin to streptavidin or avidin.

-

Biotin: A vitamin that exhibits an exceptionally high affinity for the proteins avidin and streptavidin.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PS |

| Molecular Weight | 1105.47 g/mol |

| Exact Mass | 1104.69011254 g/mol |

| CAS Number | 384835-51-2 |

| Physical Form | Powder or dissolved in chloroform (B151607) |

| Purity | >99% (TLC) |

| Storage Temperature | -20°C |

| Solubility | Soluble in chloroform, methanol, and ethanol. |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), DOPE-Biotin-Cap |

Structural Visualization

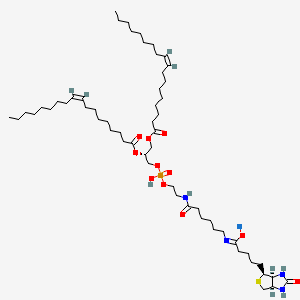

The following diagram illustrates the molecular structure of this compound.

Experimental Protocols

Preparation of Biotinylated Liposomes via Thin Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin film hydration method followed by extrusion.

Materials:

-

Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

This compound

-

Cholesterol (optional, for modulating membrane fluidity)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Water bath sonicator

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation:

-

Dissolve the primary phospholipid, this compound, and cholesterol (if used) in the organic solvent in a round-bottom flask. A typical molar ratio is 94:1:5 (DOPC:Biotinyl Cap PE:Cholesterol), but this can be varied depending on the desired density of biotin on the liposome surface.

-

-

Thin Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

-

Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Sonication (Optional):

-

To aid in the dispersal of the lipid film, the flask can be briefly sonicated in a bath sonicator.

-

-

Extrusion:

-

To produce LUVs with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. Typically, 10-20 passes are sufficient to obtain a homogenous population of vesicles.

-

-

Purification (Optional):

-

To remove any unencapsulated material from the liposome suspension, size exclusion chromatography can be performed.

-

Streptavidin Binding to Biotinylated Liposomes: The "Sandwich" Technique

This protocol outlines a common application of biotinylated liposomes, where they are used to capture a biotinylated molecule of interest via a streptavidin bridge.

Materials:

-

Biotinylated liposomes (prepared as described above)

-

Streptavidin

-

Biotinylated molecule of interest (e.g., antibody, protein, DNA)

-

Buffer (e.g., PBS, pH 7.4)

-

Microplate reader or other suitable detection instrument

Procedure:

-

Streptavidin Coating:

-

Incubate the biotinylated liposomes with an excess of streptavidin in buffer for 30-60 minutes at room temperature with gentle mixing. This allows the streptavidin to bind to the biotin groups on the liposome surface.

-

-

Removal of Unbound Streptavidin:

-

Separate the streptavidin-coated liposomes from unbound streptavidin using a suitable method such as size exclusion chromatography or centrifugation.

-

-

Capture of Biotinylated Molecule:

-

Incubate the streptavidin-coated liposomes with the biotinylated molecule of interest for 30-60 minutes at room temperature. The free biotin-binding sites on the streptavidin will capture the biotinylated molecule.

-

-

Washing:

-

Wash the liposomes to remove any unbound biotinylated molecules.

-

-

Detection/Analysis:

-

The resulting complex can then be used in various downstream applications, and the captured molecule can be detected using an appropriate method (e.g., fluorescence, enzyme activity).

-

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in a variety of applications:

-

Targeted Drug Delivery: Biotinylated liposomes can be used to deliver therapeutic agents to specific cells or tissues. By pre-targeting the site of interest with a streptavidin-conjugated antibody, the biotinylated liposomes can be directed to that location, enhancing drug efficacy and reducing off-target effects.

-

Immunoassays: The high-affinity biotin-streptavidin interaction provides a robust and sensitive method for detecting and quantifying analytes. Biotinylated liposomes can be used as signal amplification reagents in various assay formats, such as ELISA and lateral flow assays.

-

Biosensors: Biotinylated lipid bilayers can be assembled on solid supports to create biosensor surfaces. These surfaces can be used to study protein-lipid interactions, membrane fusion events, and other biological processes in a controlled environment.

-

Cellular Imaging: While not inherently fluorescent, this compound can be used to anchor fluorescently labeled streptavidin or biotinylated fluorescent probes to cell membranes or liposomes for imaging studies.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its well-defined structure and predictable behavior in lipid assemblies, combined with the specificity of the biotin-streptavidin interaction, enable a wide range of applications. The experimental protocols and data provided in this guide serve as a starting point for the successful implementation of this compound in various research and development endeavors. As our understanding of lipid-based systems continues to grow, the utility of functionalized lipids like this compound is certain to expand into new and exciting areas of scientific discovery.

The Role of 18:1 Biotinyl Cap PE in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE, is a versatile and indispensable tool in modern biological and pharmaceutical research. This functionalized phospholipid incorporates a biotin (B1667282) molecule at its headgroup, attached via a caproyl (Cap) spacer arm to a phosphoethanolamine (PE) lipid with two oleoyl (B10858665) (18:1) fatty acid chains.[1] The defining feature of this molecule is its ability to leverage the exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or its analogues, such as streptavidin. This high-affinity binding is rapid and stable against extremes of pH, temperature, and denaturing agents, making this compound a robust anchor for a multitude of applications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

This technical guide provides an in-depth overview of the core uses of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Physicochemical Properties and Specifications

This compound is a headgroup-modified lipid that readily integrates into lipid bilayers. Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅₇H₁₀₂N₄NaO₁₁PS | [1] |

| Molecular Weight | 1105.47 g/mol | [33] |

| Purity | >99% (as determined by TLC) | [34] |

| Physical Form | Powder or dissolved in chloroform | [1] |

| Storage Temperature | -20°C | [34] |

| Solubility | Soluble in chloroform | [1] |

Core Applications in Research

The primary utility of this compound lies in its function as a molecular tether, enabling the immobilization and study of various biological entities.

Liposome and Nanoparticle Functionalization

This compound is a critical component in the formulation of functionalized liposomes, giant unilamellar vesicles (GUVs), and other lipid-based nanoparticles.[1][18] By incorporating a small molar percentage of this lipid into the vesicle membrane, researchers can create surfaces that can be specifically targeted or immobilized.

-

Targeted Drug Delivery: Biotinylated liposomes can be linked to streptavidin-conjugated antibodies or other targeting ligands, creating a "bridge" to direct the liposomes to specific cells or tissues.[14] This is a widely explored strategy in cancer therapy and other targeted treatments.[35]

-

Immobilization for Assays: Biotinylated vesicles can be tethered to streptavidin-coated surfaces (e.g., microscope slides, beads) for various biophysical assays, including single-molecule fluorescence resonance energy transfer (smFRET) and flow cytometry-based binding studies.[2][3]

-

Hybrid Nanoparticles: In the development of advanced drug delivery systems, this compound has been used to create and analyze extracellular vesicle-liposome hybrid nanoparticles, combining the advantages of both biological and synthetic carriers.[5]

Caption: Workflow for creating and targeting biotinylated liposomes.

Supported Lipid Bilayers (SLBs) and Cell Adhesion Studies

SLBs are planar lipid membranes formed on a solid support, serving as a powerful model system for studying cell membrane phenomena. This compound is instrumental in creating functionalized SLBs.

-

Protein Immobilization: By incorporating this compound into the SLB, researchers can immobilize biotinylated proteins via a streptavidin linker. This allows for precise control over the density and orientation of proteins on the model membrane.[4]

-

Immunological Synapse Formation: This technique is extensively used to study the interactions between immune cells (e.g., T cells, NK cells) and antigen-presenting cells (APCs). By immobilizing specific ligands (e.g., antibodies, pMHC complexes) on the SLB, the formation and dynamics of the immunological synapse can be visualized and analyzed at high resolution.[4][20]

-

Artificial Antigen-Presenting Cells (aAPCs): this compound is used to coat silica (B1680970) beads with a lipid bilayer, which is then functionalized with T-cell activating antibodies (e.g., anti-CD3, anti-CD28) to create aAPCs for T-cell expansion and immunotherapy research.[17][25]

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardized protocol for the evaluation of chimeric antigen receptor (CAR)-modified cell immunological synapse quality using the glass-supported planar lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OPG [opg.optica.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uu.diva-portal.org [uu.diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. encapsula.com [encapsula.com]

- 15. Lipid droplets as substrates for protein phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Artificial antigen-presenting cell system reveals CD28’s role in modulating T cell functions during human immunodeficiency virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Reconstitution of Cytoskeletal Networks inside Phase Separated Giant Unilamellar Vesicles (GUVs) [jove.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. jove.com [jove.com]

- 21. liposomes.ca [liposomes.ca]

- 22. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

- 23. Mass-Sensitive Particle Tracking to Characterize Membrane-Associated Macromolecule Dynamics [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. WO2018013797A1 - Antigen-presenting cell-mimetic scaffolds and methods for making and using the same - Google Patents [patents.google.com]

- 26. lamichhanelab.utk.edu [lamichhanelab.utk.edu]

- 27. mdpi.com [mdpi.com]

- 28. The biotin–avidin interaction in biotinylated gold nanoparticles and the modulation of their aggregation [research.unipd.it]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Creoptix Protein Immobilization Protocol: Biotin Capture on Streptavidin Chip [protocols.io]

- 33. medchemexpress.com [medchemexpress.com]

- 34. avantiresearch.com [avantiresearch.com]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as Biotinyl Cap DOPE, is a versatile, biotinylated phospholipid that has become an invaluable tool in bioconjugation and targeted drug delivery.[1] Its unique structure, featuring a phosphatidylethanolamine (B1630911) (PE) lipid anchor, a flexible caproyl spacer, and a high-affinity biotin (B1667282) headgroup, enables the specific and robust attachment of liposomes and other lipid-based nanocarriers to streptavidin or avidin-functionalized surfaces and molecules. This technical guide provides a comprehensive overview of the core applications of Biotinyl Cap DOPE, with a focus on targeted drug delivery systems and their characterization.

Core Applications

The primary application of Biotinyl Cap DOPE lies in the preparation of targeted liposomes. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin), with a dissociation constant (Kd) in the femtomolar range (10-15 M), forms the basis for a powerful and versatile targeting strategy.[2][3][4] This allows for the precise delivery of therapeutic payloads to specific cells or tissues.

Targeted Drug Delivery

Biotinylated liposomes formulated with Biotinyl Cap DOPE can be targeted to diseased sites, such as tumors, by pre-targeting with an antibody-streptavidin conjugate. This "pre-targeting" approach involves the administration of a tumor-specific antibody linked to streptavidin, which is allowed to accumulate at the tumor site and clear from circulation. Subsequently, biotinylated liposomes carrying the therapeutic agent are administered and bind to the streptavidin localized at the tumor, thereby concentrating the drug at the desired location and minimizing off-target effects.

Immunoassays and Biosensing

The high-affinity biotin-streptavidin interaction is also widely exploited in various immunoassay and biosensing platforms. Biotinyl Cap DOPE can be incorporated into supported lipid bilayers (SLBs) on sensor surfaces, allowing for the stable immobilization of streptavidin and subsequent capture of biotinylated detection molecules. This forms the basis for sensitive and specific detection of analytes.

Data Presentation

The following tables summarize key quantitative data related to the formulation and characterization of liposomes incorporating biotinylated phospholipids (B1166683).

Table 1: Characterization of Biotinylated Liposomes for Drug Delivery

| Liposome (B1194612) Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |

| DPPC:F127-Biotin | ~150 | ~0.20 | - | High (for Erythrosine-decyl ester) | [5] |

| Insulin-loaded BLPs | - | - | - | - | [6] |

| Doxorubicin-loaded BL-DOX | - | - | - | - | [1] |

| Metformin-loaded F1/F2 | ~120-130 | < 0.2 | -25 to -30 | - | [7] |

| Griseofulvin-loaded | 200-800 | - | - | >90% | [8] |

Note: Specific encapsulation efficiencies are highly dependent on the drug and loading method.

Table 2: Cellular Uptake of Biotinylated Liposomes

| Cell Line | Liposome Composition | Incubation Time | Uptake Enhancement vs. Non-biotinylated | Reference |

| Caco-2 | Salmon calcitonin-loaded | - | 2.5 to 4-fold increase | [9] |

| Neuroblastoma | c-myb asODNs-loaded | - | 4 to 10-fold increase | [10] |

| Rat Glioma (BT4C) | Doxorubicin (B1662922) | - | Improved internalization | [1] |

| Glioblastoma | CM-DiI-labeled | 2 and 4 hours | Significantly higher with pre-targeting | [7] |

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating Biotinyl Cap DOPE.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotinyl Cap DOPE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and Biotinyl Cap DOPE in a specific molar ratio) in chloroform. A typical molar ratio for targeted liposomes might be 55:40:5 (DOPC:Cholesterol:Biotinyl Cap DOPE).

-

Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under a gentle stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The volume of the buffer will determine the final lipid concentration. The hydration should be performed at a temperature above the lipid's phase transition temperature.

-

The resulting suspension will contain multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Assemble the mini-extruder with the desired membrane.

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes should be determined using dynamic light scattering (DLS).

-

The concentration of phospholipids can be determined using a phosphate (B84403) assay.

-

Protocol 2: Drug Loading into Biotinylated Liposomes

For Hydrophilic Drugs (Passive Loading):

-

Dissolve the hydrophilic drug in the hydration buffer (PBS) before adding it to the lipid film.

-

Follow the hydration and extrusion steps as described in Protocol 1.

-

Separate the drug-loaded liposomes from the unencapsulated drug using methods like size exclusion chromatography or dialysis.

-

Determine the encapsulation efficiency by quantifying the amount of drug in the liposomes and comparing it to the initial amount of drug used.

For Hydrophobic Drugs (Passive Loading):

-

Co-dissolve the hydrophobic drug with the lipids in chloroform before forming the thin film.

-

Proceed with the thin-film hydration and extrusion method as described in Protocol 1.

-

The encapsulation efficiency of hydrophobic drugs is typically high as they are incorporated into the lipid bilayer.

Protocol 3: In Vitro Cell Targeting Assay

This protocol outlines a method to assess the targeting efficiency of biotinylated liposomes to cells expressing a streptavidin-conjugated antibody on their surface.

Materials:

-

Target cells

-

Streptavidin-conjugated antibody specific to a cell surface receptor

-

Biotinylated liposomes encapsulating a fluorescent marker (e.g., calcein (B42510) or a fluorescently labeled lipid)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture the target cells to the desired confluency.

-

-

Pre-targeting:

-

Incubate the cells with the streptavidin-conjugated antibody in cell culture medium for a specific time (e.g., 1 hour) at 37°C to allow for antibody binding to the cell surface receptors.

-

Wash the cells with PBS to remove any unbound antibody.

-

-

Liposome Incubation:

-

Incubate the pre-targeted cells with the fluorescently labeled biotinylated liposomes in cell culture medium for a desired period (e.g., 1-4 hours) at 37°C.

-

As a negative control, incubate cells that have not been pre-targeted with the biotinylated liposomes. Another control would be to incubate pre-targeted cells with non-biotinylated liposomes.

-

-

Analysis:

-

After incubation, wash the cells thoroughly with cold PBS to remove unbound liposomes.

-

Analyze the cellular uptake of the fluorescent liposomes using a flow cytometer to quantify the mean fluorescence intensity of the cell population.

-

Alternatively, visualize the cellular uptake using fluorescence microscopy.

-

Mandatory Visualizations

Caption: Workflow for targeted drug delivery using Biotinyl Cap DOPE liposomes.

Caption: Structure of a liposome incorporating Biotinyl Cap DOPE.

Caption: Principle of a biotin-streptavidin-based immunoassay.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is a powerful and versatile tool for researchers in drug delivery and diagnostics. Its ability to be readily incorporated into lipid-based systems and its high-affinity binding to streptavidin and avidin (B1170675) enable the development of sophisticated targeted therapies and sensitive detection platforms. The protocols and data presented in this guide provide a solid foundation for the successful application of Biotinyl Cap DOPE in a variety of research and development settings. As the field of nanomedicine continues to advance, the utility of such well-defined and functionalized lipids will undoubtedly continue to grow.

References

- 1. Targeted delivery via avidin fusion protein: intracellular fate of biotinylated doxorubicin derivative and cellular uptake kinetics and biodistribution of biotinylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Biotin-targeted mixed liposomes: A smart strategy for selective release of a photosensitizer agent in cancer cells" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotinylated liposomes as potential carriers for the oral delivery of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Role of Biotinylated Phosphatidylethanolamine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated phosphatidylethanolamine (B1630911) (biotin-PE) has emerged as an indispensable tool in cellular and molecular biology, drug delivery, and biophysical research. This technical guide provides an in-depth exploration of the core functions and diverse applications of biotin-PE. By integrating the lipid-anchoring properties of phosphatidylethanolamine with the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675), biotin-PE offers a versatile platform for molecular targeting, isolation, and detection. This document details the fundamental principles of biotin-PE's functionality, summarizes key quantitative data, provides comprehensive experimental protocols for its principal applications, and illustrates relevant biological pathways and experimental workflows through detailed diagrams.

Core Principles and Functionality

Biotinylated phosphatidylethanolamine is a synthetic phospholipid derivative that combines the structural features of phosphatidylethanolamine (PE) with the specific binding properties of biotin. PE is a major component of biological membranes, and its incorporation into lipid bilayers is a thermodynamically favorable process.[1][2] The biotin moiety, a water-soluble vitamin, exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This interaction is one of the strongest known in nature.

The primary function of biotin-PE is to act as a molecular anchor and a high-affinity tag. The PE portion of the molecule integrates into the lipid bilayer of cell membranes or artificial liposomes, exposing the biotin headgroup to the aqueous environment.[3] This exposed biotin can then be specifically targeted by streptavidin or avidin, which can be conjugated to various molecules such as fluorescent dyes, enzymes, or therapeutic agents. This fundamental principle underpins its wide-ranging applications in biomedical research.

Key Applications of Biotinylated Phosphatidylethanolamine

The unique properties of biotin-PE have led to its adoption in a multitude of research applications, including:

-

Targeted Drug Delivery: Biotin-PE is extensively used in the development of targeted liposomal drug delivery systems. By incorporating biotin-PE into the liposome (B1194612) bilayer, these nanocarriers can be directed to specific cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies or ligands. This strategy enhances drug accumulation at the desired site, increasing therapeutic efficacy and reducing off-target side effects.[3][4]

-

Cell Surface Labeling and Protein Isolation: The membrane-impermeable nature of biotinylating agents allows for the specific labeling of proteins and other molecules on the outer leaflet of the plasma membrane.[5] Biotin-PE can be incorporated into the cell membrane, or more commonly, cell surface proteins are directly biotinylated. Subsequently, these labeled components can be isolated for further analysis, such as western blotting or mass spectrometry, using streptavidin-coated beads.[6]

-

Studying Protein-Lipid Interactions: Biotin-PE is a valuable tool for investigating the interactions between proteins and lipid membranes. By incorporating spin-labeled biotin-PE into a membrane and adding a protein of interest (like avidin), researchers can use techniques such as Electron Spin Resonance (ESR) spectroscopy to study changes in lipid mobility and membrane dynamics upon protein binding.[6][7]

-

Liposome Stabilization and Functionalization: In addition to its targeting capabilities, biotin-PE can also contribute to the structural integrity of liposomes. Studies have shown that the incorporation of biotin-PE can stabilize the bilayer phase of liposomes, particularly those formulated with dioleoylphosphatidylethanolamine (DOPE).[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing biotinylated phosphatidylethanolamine.

| Parameter | Molar Percentage (mol%) | Observation | Reference |

| Liposome Stabilization (DOPE-based) | > 8 mol% | Stable liposomes were produced. | [8] |

| Abolishment of Lα/HII Phase Transition (DEPE) | 2 mol% | Abolished the phase transition of DEPE. | [8] |

| Incorporation for Avidin Binding Studies | 1 mol% | Used for studying avidin binding to lipid bilayers. | [7] |

Table 1: Quantitative Data on Biotin-PE in Liposome Formulation.

| Parameter | Value | Method | Observation | Reference |

| Vertical Displacement upon Avidin Binding | ~7-8 Å | ESR Spectroscopy | Biotin-PEs are partially withdrawn from the membrane. | [6] |

| Relative Bioavailability of Insulin (B600854) (in vivo) | 12.09% (pharmacologic effect) | Oral delivery in diabetic rats | Approximately double that of conventional liposomes. | [4] |

| Relative Bioavailability of Insulin (in vivo) | 8.23% (blood insulin level) | Oral delivery in diabetic rats | Approximately double that of conventional liposomes. | [4] |

Table 2: Quantitative Data from Biotin-PE Applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated phosphatidylethanolamine.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of unilamellar liposomes containing biotin-PE using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., DOPC, DSPC)

-

Cholesterol

-

Biotinylated Phosphatidylethanolamine (e.g., 18:1 Biotinyl Cap PE)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 55:40:5 of primary phospholipid:cholesterol:biotin-PE.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Pass the lipid suspension through the extruder assembly 10-20 times.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The presence and accessibility of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with avidin.

-

Cell Surface Biotinylation and Protein Pull-Down

This protocol outlines the steps for labeling cell surface proteins with a biotinylating agent and their subsequent isolation.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Preparation:

-

Grow cells to confluency in appropriate culture dishes.

-

Wash the cells twice with ice-cold PBS to stop membrane trafficking.

-

-

Biotinylation:

-

Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.[5]

-

-

Quenching:

-

Remove the biotinylation solution and wash the cells once with quenching solution to stop the reaction.

-

Wash the cells twice more with ice-cold PBS.

-

-

Cell Lysis:

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Streptavidin Pull-Down:

-

Incubate the cell lysate with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C on a rotator.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.

-

Studying Protein-Lipid Interactions with Electron Spin Resonance (ESR) Spectroscopy

This protocol provides a general framework for using spin-labeled biotin-PE to study protein-lipid interactions.

Materials:

-

Spin-labeled Biotinylated Phosphatidylethanolamine (e.g., with a nitroxide spin label on the acyl chain)

-

Primary phospholipid (e.g., DMPC)

-

Protein of interest (e.g., Avidin)

-

Buffer solution

-

ESR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare liposomes containing a low concentration (e.g., 1 mol%) of spin-labeled biotin-PE in a background of the primary phospholipid as described in Protocol 4.1.

-

Resuspend the liposomes in the desired buffer.

-

-

Protein Incubation:

-

Add the protein of interest (e.g., avidin) to the liposome suspension.

-

Incubate the mixture to allow for protein binding to the biotinylated lipids.

-

-

ESR Spectroscopy:

-

Transfer the sample to a capillary tube suitable for ESR measurements.

-

Record the ESR spectrum at a controlled temperature. The spectrum will typically show two components: a mobile component from the bulk lipid and an immobile component from the spin-labeled lipids interacting with the protein.

-

-

Data Analysis:

-

Analyze the ESR spectra to determine the fraction of motionally restricted (protein-bound) spin-labeled lipids.

-

By titrating the protein concentration, one can determine the stoichiometry and affinity of the protein-lipid interaction.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows related to the function of biotinylated phosphatidylethanolamine.

Caption: Targeted drug delivery using biotin-PE functionalized liposomes.

Caption: Workflow for cell surface protein biotinylation and pull-down.

Caption: Studying protein-lipid interactions using ESR spectroscopy.

Conclusion

Biotinylated phosphatidylethanolamine is a powerful and versatile tool with broad applications in life sciences and drug development. Its ability to anchor to lipid membranes while presenting a high-affinity binding site for streptavidin/avidin enables researchers to target, isolate, and study molecules and molecular assemblies with high specificity and precision. The experimental protocols provided in this guide offer a starting point for the implementation of biotin-PE in various research contexts. As our understanding of complex biological systems deepens, the innovative applications of biotinylated lipids are poised to continue expanding, further solidifying their role as a cornerstone of modern biological research.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studying lipid-protein interactions with electron paramagnetic resonance spectroscopy of spin-labeled lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. news-medical.net [news-medical.net]

- 6. acert.cornell.edu [acert.cornell.edu]

- 7. Studying Lipid–Protein Interactions with Electron Paramagnetic Resonance Spectroscopy of Spin-Labeled Lipids | Springer Nature Experiments [experiments.springernature.com]

- 8. Lipid-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18:1 Biotinyl Cap PE

This guide provides detailed technical information on 18:1 Biotinyl Cap PE, a lipid commonly utilized by researchers, scientists, and drug development professionals in the creation of model membrane systems and for various bioconjugation applications.

Core Molecular Data

This compound, also known by its full chemical name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), is a modified phospholipid.[1][2][3] It incorporates a biotin (B1667282) moiety, enabling it to bind with high affinity to streptavidin and avidin, making it a valuable tool for molecular recognition and immobilization studies. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each with 18 carbon atoms and one double bond.

Below is a summary of its key quantitative data. Note that variations in molecular weight and formula can be cited depending on whether the compound is in its salt or free acid form. The most commonly supplied form is the sodium salt.

| Parameter | Value (Sodium Salt) | Value (Free Acid) | Reference |

| Molecular Weight | 1105.47 g/mol | 1082.5 g/mol | [1][4][5][6] /[7] |

| Chemical Formula | C₅₇H₁₀₂N₄NaO₁₁PS | C₅₇H₁₀₂N₄O₁₁PS | [1][4] /[7] |

| CAS Number | 384835-51-2 | 384835-51-2 | [1][4][7] |

Structural and Logical Relationships

The molecular architecture of this compound is modular, consisting of a phospholipid backbone to which a biotinylated caproyl group is attached. The diagram below illustrates the logical relationship between the constituent chemical moieties of the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

The use of this compound is prevalent in the formation of giant unilamellar vesicles (GUVs) and black lipid membranes (BLMs).[1][2] These model systems are instrumental in studying membrane properties and protein-lipid interactions.

Protocol: Formation of Giant Unilamellar Vesicles (GUVs) via Electroformation

-

Lipid Film Preparation:

-

Prepare a chloroform (B151607) solution of the desired lipid mixture, including this compound (typically at a molar ratio of 0.1-5%). The primary lipid is often a neutral lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

-

Deposit a thin, uniform film of the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides.

-

Place the slides under a high vacuum for at least 2 hours to ensure complete removal of the organic solvent.

-

-

Hydration and Electroformation:

-

Assemble a chamber with the two ITO slides separated by a silicone spacer, creating a small volume for hydration.

-

Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution of a specific osmolarity).

-

Connect the ITO slides to a function generator.

-

Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

-

Vesicles will detach from the slide surface and can be harvested for subsequent experiments.

-

-

Visualization and Use:

-

The GUVs can be visualized using phase-contrast microscopy.

-

For applications involving the biotin tag, fluorescently labeled streptavidin can be added to the GUV suspension to confirm the presence and accessibility of the biotin groups on the vesicle surface.

-

This protocol provides a foundational method for creating GUVs incorporating this compound. Specific parameters such as lipid composition, voltage, frequency, and hydration time may require optimization depending on the experimental goals.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound in a protein-binding assay using GUVs.

Caption: Workflow for a GUV-based binding assay.

References

- 1. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound купить, цены на сайте! [dv-expert.org]

- 6. This compound | 384835-51-2 | JQA83551 | Biosynth [biosynth.com]

- 7. This compound, 384835-51-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Biotinylated Lipids in Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of biotinylated lipids in membrane studies. Leveraging the high-affinity interaction between biotin (B1667282) and streptavidin, these modified lipids serve as powerful tools for anchoring molecules to lipid bilayers, enabling a wide range of applications from fundamental biophysical studies to targeted drug delivery.

Core Principles: The Biotin-Streptavidin Interaction

The utility of biotinylated lipids is anchored in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from Streptomyces avidinii. This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range, signifying a nearly irreversible bond under typical experimental conditions.[1][2][3] Each streptavidin molecule is a tetramer, capable of binding up to four biotin molecules, allowing for multivalent attachments and signal amplification.[3]

This robust interaction allows researchers to precisely and stably anchor a wide variety of molecules, including proteins, antibodies, peptides, and nucleic acids, to the surface of lipid membranes such as liposomes and supported lipid bilayers.[4]

Types of Biotinylated Lipids

A variety of biotinylated lipids are commercially available, differing in their lipid anchor, the length and nature of the spacer arm connecting biotin to the lipid headgroup, and the inclusion of polyethylene (B3416737) glycol (PEG) chains.

-

Lipid Anchor: The lipid moiety can be varied to match the properties of the host membrane. Common examples include phosphatidylethanolamine (B1630911) (PE), such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

-

Spacer Arm: A spacer arm between the biotin and the lipid headgroup is crucial for overcoming steric hindrance and ensuring the accessibility of the biotin moiety to the binding pocket of streptavidin.[5] Spacer arms, such as a six-carbon chain (Cap), can significantly improve binding efficiency.

-

PEGylation: The incorporation of a polyethylene glycol (PEG) chain (e.g., DSPE-PEG(2000)-Biotin) offers several advantages, including increased hydrophilicity, reduced non-specific protein adsorption, and prolonged circulation times for liposomes in vivo.[6]

Key Applications in Membrane Studies

Biotinylated lipids are instrumental in a multitude of membrane research areas:

-

Protein-Lipid Interaction Studies: They facilitate the immobilization of proteins onto lipid bilayers for detailed biophysical characterization using techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).[7][8][9]

-

Targeted Drug Delivery: Liposomes functionalized with biotin can be linked to targeting ligands (e.g., antibodies) via a streptavidin bridge, enabling specific delivery of therapeutic agents to diseased cells or tissues.[10][11]

-

Cell Surface Labeling and Analysis: Biotinylation of cell surface proteins, followed by interaction with fluorescently labeled streptavidin, allows for the identification, quantification, and tracking of membrane proteins.[12]

-

Model Membrane Construction: Biotinylated lipids are used to create functionalized supported lipid bilayers (SLBs) for studying cell adhesion, membrane receptor clustering, and other cell-surface phenomena.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of biotinylated lipids in various applications.

| Table 1: Biotinylated Liposome (B1194612) Formulations | |

| Parameter | Value/Range |

| Molar Ratio of Biotinylated Lipid | 0.1 mol% - 20 mol% |

| Common Lipid Matrices | DOPC, HSPC, Cholesterol |

| Biotinylated Lipid Examples | DSPE-PEG(2000)-Biotin, Biotinyl Cap PE |

| Resulting Liposome Size | ~100 nm - 180 nm |

| Table 2: Cell Surface Biotinylation Parameters | |

| Reagent | Concentration |

| Sulfo-NHS-LC-Biotin | 0.25 mg/mL |

| Cell Concentration | 2.5 x 107 cells/mL |

| Quenching Agent (Glycine) | 100 mM |

| Incubation Temperature | 4 °C |

| Incubation Time | 30 minutes |

| Table 3: Binding Affinities and Kinetics | |

| Interaction | Parameter | Value |

|---|---|---|

| Biotin-Streptavidin | Kd | 10-14 M - 10-15 M[1][3] |

| Anti-biotin Antibody - Biotinylated SLB | Kd | 32 ± 7 nM |

| Biotinylated Peptide - Thrombin (SPR) | Kd | 10.9 nM[13] |

| ka | 3.5 x 106 M-1s-1[13] |

| | kd | 3.9 x 10-2 s-1[13] |

Detailed Experimental Protocols

Preparation of Biotinylated Liposomes by Thin Film Hydration and Extrusion

This protocol describes the preparation of unilamellar biotinylated liposomes with a defined size.

Materials:

-

Primary lipid (e.g., DOPC) in chloroform

-

Biotinylated lipid (e.g., DSPE-PEG2000-Biotin) in chloroform

-

Cholesterol in chloroform

-

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired molar ratios of the primary lipid, cholesterol, and biotinylated lipid dissolved in chloroform.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Pass the suspension through the extruder multiple times (typically 11-21 passes) to ensure a homogenous size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The presence of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with streptavidin.[11]

-

Cell Surface Protein Biotinylation

This protocol outlines the specific labeling of proteins on the surface of live cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-Biotin

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.

-

-

Biotinylation:

-

Resuspend cells in ice-cold PBS containing the biotinylation reagent (e.g., 0.25 mg/mL Sulfo-NHS-LC-Biotin).

-

Incubate for 30 minutes at 4°C with gentle agitation to label the surface proteins.

-

-

Quenching:

-

Remove the biotinylation solution and add the quenching solution.

-

Incubate for 10-15 minutes at 4°C to stop the reaction.

-

-

Cell Lysis:

-

Wash the cells with PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.

-

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads to remove non-biotinylated proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Surface Plasmon Resonance (SPR) Analysis of Protein-Lipid Interactions

This protocol provides a general workflow for studying the binding of a protein to a biotinylated lipid membrane using SPR.

Materials:

-

SPR instrument and sensor chip (e.g., streptavidin-coated or L1 chip)

-

Biotinylated liposomes

-

Running buffer (e.g., HBS-EP)

-

Analyte protein of interest

-

Regeneration solution (if applicable)

Procedure:

-

Surface Preparation:

-

If using an L1 chip, create a supported lipid bilayer by injecting the biotinylated liposomes over the chip surface.

-

If using a streptavidin (SA) chip, directly immobilize the biotinylated liposomes onto the surface.

-

-

Analyte Injection:

-

Inject the analyte protein at various concentrations over the prepared sensor surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

-

Dissociation:

-

Switch back to the running buffer to monitor the dissociation of the protein from the lipid surface.

-

-

Regeneration (Optional):

-

If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

Biotinylated lipids are indispensable tools in modern membrane research. Their versatility, coupled with the strength and specificity of the biotin-streptavidin interaction, provides a robust platform for a wide array of experimental designs. From elucidating the intricacies of protein-lipid interactions to developing novel therapeutic delivery systems, the applications of biotinylated lipids continue to expand, driving innovation in both basic science and drug development. This guide provides the foundational knowledge and practical protocols to effectively integrate these powerful molecules into your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotinylated liposomes as potential carriers for the oral delivery of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biosensingusa.com [biosensingusa.com]

The Biotin-Avidin Interaction: A Powerful Tool in Modern Lipid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin H) and the protein avidin (B1170675) (or its bacterial analog, streptavidin) has become an indispensable tool across various biological disciplines. With a dissociation constant (Kd) in the order of 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it exceptionally stable and reliable for a multitude of applications.[1][2] In the field of lipid research, the versatility of the biotin-avidin system has paved the way for significant advancements in understanding lipid-protein interactions, elucidating the complex biology of lipid rafts, and developing novel lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of the biotin-avidin interaction in lipid research.

Core Principles and Quantitative Data

The utility of the biotin-avidin system in lipid research hinges on the ability to incorporate biotin into lipid molecules. These "biotinylated lipids" can then be used to capture, detect, and manipulate lipids and their interacting partners with high specificity and affinity.

Quantitative Parameters of the Biotin-Avidin Interaction

The exceptional strength of the biotin-avidin interaction is a key advantage. The following table summarizes key quantitative data related to this interaction and its application in lipid research.

| Parameter | Value | Significance in Lipid Research | Reference(s) |

| Dissociation Constant (Kd) of Biotin-Avidin/Streptavidin | ~ 1 x 10⁻¹⁵ M | Indicates an extremely stable and near-irreversible interaction, crucial for pull-down assays and immobilization studies. | [1] |

| Binding Capacity of Streptavidin Magnetic Beads | ~500 pmol of 25 bp single-stranded DNA or ~30 µg of biotinylated antibody/protein per milligram of beads | Provides a guideline for the amount of beads required to capture a specific amount of biotinylated lipid or lipid-protein complex in pull-down assays. | [3] |

| Biotinylated Cholesterol Immobilization on Streptavidin Chip (SPR) | ~800 Resonance Units (RU) increase | Demonstrates successful immobilization of a biotinylated lipid on a sensor chip for studying lipid-protein interactions via Surface Plasmon Resonance. | [4] |

Applications in Lipid Research

The biotin-avidin system has been instrumental in advancing several key areas of lipid research.

Investigating Lipid-Protein Interactions

A fundamental application is the identification and characterization of proteins that interact with specific lipids. Biotinylated lipids serve as "bait" to capture and isolate these binding partners from complex biological samples.

Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue, influencing protein localization and function. The biotin-switch assay is a powerful technique to study this lipid modification.[5][6][7][8][9]

Experimental Workflow: Biotin-Switch Assay

References

- 1. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. neb.com [neb.com]

- 4. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying protein palmitoylation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. en.bio-protocol.org [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. raybiotech.com [raybiotech.com]

An Introductory Guide to the Application of Biotinylated Lipids in Research and Drug Development

This technical guide provides a comprehensive overview of biotinylated lipids, their fundamental principles, and their diverse applications in scientific research and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this powerful tool for their work. This document details common experimental protocols, presents key quantitative data, and illustrates important concepts and workflows through diagrams.

Core Concepts of Biotinylated Lipids

Biotinylated lipids are lipid molecules that have been covalently attached to a biotin (B1667282) molecule, a water-soluble vitamin (B7). The extraordinary affinity and specificity of the interaction between biotin and streptavidin or avidin (B1170675) form the basis of their widespread utility in biotechnology and molecular biology. This non-covalent interaction is one of the strongest known, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under most experimental conditions.

The general structure of a biotinylated lipid consists of three main components:

-

A lipid moiety: This hydrophobic part allows the molecule to be incorporated into lipid bilayers, such as liposomes or cell membranes. Common lipid anchors include phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).

-

A biotin headgroup: This is the functional part of the molecule that is recognized by streptavidin or avidin.

-

A spacer arm: A linker, often a polyethylene (B3416737) glycol (PEG) chain or a caproyl (Cap) group, is typically placed between the lipid and the biotin. This spacer provides flexibility and reduces steric hindrance, ensuring that the biotin is accessible for binding to streptavidin.

The choice of the lipid anchor, the type of biotin derivative, and the length of the spacer arm can be tailored to specific experimental needs. For instance, Biotinyl-PE is a common choice for anchoring to lipid membranes, while Biotinyl-Cap-PE provides a longer spacer arm for improved biotin accessibility.

Key Applications of Biotinylated Lipids

The robust and specific nature of the biotin-streptavidin interaction has led to the adoption of biotinylated lipids in a wide array of applications:

-

Liposome (B1194612) Functionalization and Targeting: Biotinylated lipids can be incorporated into the bilayer of liposomes, creating "biotinylated liposomes." These can then be decorated with streptavidin-conjugated targeting ligands, such as antibodies, peptides, or growth factors, to direct the liposomes to specific cells or tissues for targeted drug delivery or imaging.

-

Immunoassays and Biosensors: Biotinylated lipids are instrumental in the development of various assay formats. They can be used to immobilize lipid-based structures, such as liposomes or supported lipid bilayers, onto streptavidin-coated surfaces (e.g., microplates, sensor chips). This allows for the study of membrane-associated processes, such as protein-lipid interactions or the activity of membrane-bound enzymes.

-

Protein Immobilization and Study: Researchers can immobilize and orient membrane proteins in a more native-like environment. By incorporating biotinylated lipids into a lipid bilayer containing a reconstituted membrane protein, the entire structure can be captured on a streptavidin-coated surface for further analysis, such as in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) studies.

-

Cell and Vesicle Adhesion Studies: Biotinylated lipids can be integrated into the membranes of cells or extracellular vesicles. These biotinylated biological entities can then be specifically captured or isolated using streptavidin-coated substrates or beads, facilitating studies on cell adhesion, migration, and intercellular communication.

-

Affinity Chromatography: Biotinylated liposomes or nanodiscs can be used as bait to capture and purify proteins that interact with specific lipid compositions from a complex mixture. The entire complex can be isolated using streptavidin-agarose or magnetic beads.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of biotinylated lipids in experimental settings.

Table 1: Binding Affinities and Kinetic Parameters of Biotin-Streptavidin Interaction

| Parameter | Value | Conditions |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Neutral pH, Room Temperature |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | Dependent on buffer conditions |

| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ | Extremely slow dissociation |

| Half-life of Complex | > 35 hours | At 25°C, pH 7.0 |

Table 2: Common Molar Ratios for Incorporating Biotinylated Lipids into Liposomes

| Application | Biotinylated Lipid (mol%) | Primary Lipid (e.g., POPC) (mol%) | Other Lipids (e.g., Cholesterol) (mol%) |

| Basic Liposome Functionalization | 1 - 5 | 94 - 98 | 0 - 1 |

| Targeted Drug Delivery | 0.5 - 2 | 50 - 60 | 38 - 48 |

| High-Density Surface Coating | 5 - 10 | 85 - 94 | 0 - 5 |

| Protein Immobilization Studies | 1 - 3 | 96 - 98 | 0 - 1 |

Note: Optimal molar ratios may vary depending on the specific lipids used and the experimental goals. These values serve as a general guideline.

Detailed Experimental Protocols

Preparation of Biotinylated Liposomes by Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) containing biotinylated lipids.

Materials:

-

Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform

-

Biotinylated lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), Biotinyl-PE) in chloroform

-

Cholesterol (optional) in chloroform

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids in chloroform. For example, for a 2 mol% biotinylated liposome formulation, mix the primary lipid, biotinylated lipid, and cholesterol (if used) in the desired molar ratios.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).

-

Vortexing: Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

Extrusion: a. Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm). b. Heat the extruder and the lipid suspension to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 21 times) to ensure a uniform size distribution of SUVs.

-

Storage: Store the resulting biotinylated liposomes at 4°C. For long-term storage, they can be stored under an inert gas like argon to prevent lipid oxidation.

Immobilization of Biotinylated Liposomes on a Streptavidin-Coated Surface

This protocol details how to immobilize the prepared biotinylated liposomes onto a streptavidin-coated surface for applications like binding assays.

Materials:

-

Streptavidin-coated microplate or sensor chip

-

Prepared biotinylated liposomes

-

Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Binding buffer (e.g., PBS)

Procedure:

-

Surface Preparation: Wash the streptavidin-coated wells or surface with wash buffer three times.

-

Blocking: Add blocking buffer to the surface and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Wash the surface three times with wash buffer.

-

Liposome Immobilization: a. Dilute the biotinylated liposomes to the desired concentration in binding buffer. b. Add the diluted liposome suspension to the streptavidin-coated surface. c. Incubate for 1-2 hours at room temperature with gentle agitation.

-

Final Washing: Wash the surface thoroughly with wash buffer to remove any unbound liposomes.

-

Ready for Use: The surface with immobilized biotinylated liposomes is now ready for subsequent experiments, such as protein binding studies.

Visualizations of Workflows and Concepts

The following diagrams illustrate key experimental workflows and conceptual relationships involving biotinylated lipids.

Caption: Workflow for preparing and immobilizing biotinylated liposomes.

Caption: Targeted drug delivery using biotinylated liposomes.

Caption: Assay for studying membrane protein interactions.

Methodological & Application

Application Notes and Protocols: Incorporation of 18:1 Biotinyl Cap PE into Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated liposomes are versatile tools in drug delivery, diagnostics, and various biotechnological applications. The high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675) allows for targeted delivery and immobilization of liposomal systems.[1][2] This document provides a detailed protocol for the incorporation of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) into liposomes using the thin-film hydration method followed by extrusion. This method is widely recognized for its simplicity and effectiveness in producing unilamellar liposomes with a homogenous size distribution.[3][4]

Data Presentation

Table 1: Exemplary Lipid Formulations for Biotinylated Liposomes

| Formulation ID | Major Phospholipid(s) | Cholesterol (mol%) | This compound (mol%) | Other Components (e.g., PEG-lipid) (mol%) | Reference(s) |

| BL-1 | DOPC | 30 | 0.1 | DSPE-PEG2000 (1) | [5] |

| BL-2 | DPPC/Cholesterol | 16.7 | 0.2 | GM1 (5) | [6] |

| BL-3 | DLin-MC3-DMA/DPPC | 35.5 | 1.5 | DMG-PEG (3) | [7] |

| BL-4 | EPC | - | 0.1 | - | [8] |

| BL-5 | DOPC | - | 1 | - | [9] |

Note: The selection of the major phospholipid and other components will depend on the desired physicochemical properties of the liposomes (e.g., membrane fluidity, charge, and in vivo circulation time).

Table 2: Expected Physicochemical Characteristics of Biotinylated Liposomes

| Parameter | Typical Range | Method of Analysis | Reference(s) |

| Vesicle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | [5][10] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [11] |

| Zeta Potential | -10 to -50 mV (for anionic formulations) | Laser Doppler Velocimetry | [10][12] |

| Encapsulation Efficiency | Varies depending on the encapsulated agent and preparation method | Spectrophotometry, Chromatography | [10] |

| Biotin Incorporation | Confirmed qualitatively or quantitatively | HABA Assay, Fluorescence-based assays | [12] |

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid(s)

-

Cholesterol

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound) in chloroform in a round-bottom flask.[5][13] The molar ratios should be determined based on the desired formulation (see Table 1).

-

Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.[3][14]

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.[5]

-

-

Hydration:

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[16]

-

Transfer the MLV suspension to a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

-

Pass the liposome (B1194612) suspension through the membrane by pushing the plunger of the filled syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.[5][16] The resulting solution of small unilamellar vesicles (SUVs) should be translucent.

-

-

Purification (Optional):

-

To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.[12]

-

Protocol 2: Characterization of Biotinylated Liposomes

1. Size and Zeta Potential Measurement:

- Dilute a small aliquot of the liposome suspension in PBS.

- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).[10]

- Measure the zeta potential using the same instrument to assess the surface charge of the liposomes.

2. Confirmation of Biotin Incorporation (HABA Assay):

- The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to confirm the presence of biotin.[12]

- HABA binds to avidin, producing a colored complex. Biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.[12]

- Procedure:

- Prepare a solution of avidin in PBS.

- Add a HABA solution to the avidin solution and measure the absorbance at 500 nm.

- Add the biotinylated liposome suspension to the HABA-avidin complex.

- A decrease in absorbance at 500 nm indicates the presence of biotin on the liposome surface, which has displaced the HABA.[12]

Mandatory Visualization

Caption: Experimental workflow for the preparation and characterization of biotinylated liposomes.

Caption: Schematic of the high-affinity interaction between biotinylated liposomes and a target via a streptavidin bridge.

References

- 1. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of biotinylated liposomes sensitive to temperature and pH: new tools for anti-cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional siRNA Delivery by Extracellular Vesicle–Liposome Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. liposomes.ca [liposomes.ca]

- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]